Calmodulin Dependent Protein Kinase Substrate

Enzyme Kinetics Glycogen Synthase Phosphorylation

This Ca²⁺/calmodulin-dependent protein kinase substrate (CAS: 82801-68-1) is the N-terminal glycogen synthase decapeptide (PLSRTLSVSS-NH₂) with a well-characterized Km of 7.5 µM and stoichiometric phosphorylation at a single serine residue. Its 4.3-fold higher catalytic efficiency over native glycogen synthase enables high-signal, reproducible in vitro kinase assays for CaMKII inhibitor screening and enzyme characterization. Unlike promiscuous alternatives like Syntide-2, this substrate ensures target specificity—essential for reliable QC benchmarks and cross-study data comparability in neurological and autophagy research.

Molecular Formula C44H80N14O15
Molecular Weight 1045.2 g/mol
Cat. No. B12405599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalmodulin Dependent Protein Kinase Substrate
Molecular FormulaC44H80N14O15
Molecular Weight1045.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)N)NC(=O)C1CCCN1
InChIInChI=1S/C44H80N14O15/c1-20(2)14-26(51-35(65)24-10-8-12-48-24)37(67)54-29(17-60)39(69)50-25(11-9-13-49-44(46)47)36(66)58-33(23(7)63)43(73)52-27(15-21(3)4)38(68)55-31(19-62)41(71)57-32(22(5)6)42(72)56-30(18-61)40(70)53-28(16-59)34(45)64/h20-33,48,59-63H,8-19H2,1-7H3,(H2,45,64)(H,50,69)(H,51,65)(H,52,73)(H,53,70)(H,54,67)(H,55,68)(H,56,72)(H,57,71)(H,58,66)(H4,46,47,49)/t23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+/m1/s1
InChIKeyBNACNLHMHFSZIL-PLOTUDQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calmodulin Dependent Protein Kinase Substrate: A Foundational Tool for Profiling Multifunctional CaMK Activity in Neurological Disease Research


Calmodulin Dependent Protein Kinase Substrate (CAS: 82801-68-1), a decapeptide with the sequence Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ser-Ser-NH₂ [1], is a synthetic peptide substrate derived from the N-terminus of glycogen synthase [2]. It is a primary tool for assaying the activity of multifunctional Ca²⁺/calmodulin-dependent protein kinases (CaMKs), particularly CaMKII [1]. Its phosphorylation by CaMK is strictly dependent on the presence of both Ca²⁺ and calmodulin [2], making it an essential reagent for studying this calcium-regulated signaling pathway in fields like neurological disease and autophagy research [1].

Why Not Any CaMK Substrate Will Do: The Critical Importance of Distinct Peptide Kinetics and Selectivity Profiles


While several synthetic peptides can act as CaMKII substrates, they exhibit significant quantitative differences in their kinetic parameters (Km, Vmax), selectivity profiles among related kinases, and even the catalytic mechanisms they engage [1]. For example, Autocamtide-2 demonstrates high selectivity for CaMKII over PKC (Km of 2 µM vs. >50 µM), whereas Syntide-2 is a more promiscuous substrate with similar Km values for both CaMKII (12 µM) and PKC (11 µM) . Furthermore, distinct peptides like the GS (1-10) decapeptide and Autocamtide-2 can be differentially affected by the same mutation in the kinase's ATP-binding region, indicating they utilize distinct catalytic mechanisms [1]. Consequently, assay results are not interchangeable; selecting the wrong substrate can compromise experimental specificity and lead to misinterpretation of kinase activity, highlighting the need for procurement based on quantitative evidence.

Quantitative Differentiation of Calmodulin Dependent Protein Kinase Substrate (PLSRTLSVSS-NH₂)


Kinetic Advantage vs. Glycogen Synthase: Higher Vmax/Km Ratio for Enhanced Assay Signal

Compared to its full-length protein counterpart, glycogen synthase, the Calmodulin Dependent Protein Kinase Substrate (GS peptide 1-10) is a more efficient in vitro substrate, offering a superior catalytic efficiency that translates to higher signal-to-noise in biochemical assays [1].

Enzyme Kinetics Glycogen Synthase Phosphorylation

Specificity Profile Contrast: A Baseline for Profiling Multifunctional Kinases vs. Selective Substrates

Calmodulin Dependent Protein Kinase Substrate (GS peptide 1-10) acts as a substrate for multifunctional CaMKs, including CaMKII [1]. Its utility is as a broad tool, in contrast to the highly selective Autocamtide-2, which shows a 25-fold lower Km for CaMKII (2 µM) compared to PKC (>50 µM) and no activity against PKA .

Kinase Selectivity CaMKII PKC

Defined Kinetics: A Well-Characterized Km of 7.5 µM Ensures Reproducible and Comparable Results

The Calmodulin Dependent Protein Kinase Substrate (PLSRTLSVSS-NH₂) has a well-defined Km of 7.5 µM for Ca²⁺/calmodulin-dependent protein kinase II, a value that has been consistently reported in the literature since its initial characterization [1]. This is a critical distinction from other commercial offerings where the Km value may be unavailable or less rigorously established.

Enzyme Kinetics Standardization CaMKII

Known Phosphorylation Site: Stoichiometric Phosphorylation at Ser-7 Ensures Precise Quantification

In contrast to some synthetic peptides that may be phosphorylated at multiple or variable sites, the Calmodulin Dependent Protein Kinase Substrate is phosphorylated stoichiometrically at a single residue, Ser-7, by CaMK [1]. This is a key differentiator from other peptides like the myosin light chain (MLC) fragment, where varying the position of a key arginine residue can switch the phosphorylation site from Ser-19 to Thr-18 [1].

Phosphoproteomics Assay Development Stoichiometry

Defined Research Applications for Calmodulin Dependent Protein Kinase Substrate Based on Quantitative Evidence


High-Sensitivity Biochemical Assays for Multifunctional CaMK Activity

Leveraging its 4.3-fold higher catalytic efficiency compared to the native glycogen synthase protein [1], this peptide is the superior substrate for designing high-signal in vitro kinase assays. Its use can significantly improve the sensitivity and dynamic range of biochemical assays used for compound screening, enzyme characterization, or inhibitor development targeting multifunctional CaMKs.

Mechanistic Studies of Ca²⁺/Calmodulin-Dependent Kinase Signaling

With a well-defined Km of 7.5 µM [1] and stoichiometric phosphorylation at a single serine residue [1], this substrate provides a clean, quantifiable readout for investigating the fundamental mechanisms of CaMK activation and regulation. It is an essential tool for studies requiring precise kinetic analyses and accurate determination of enzyme activity.

Quality Control and Standardization in Kinase Activity Assays

Given its extensively characterized kinetic profile and a Km (7.5 µM) that provides a robust window for measuring activity [1], this peptide is an ideal substrate for developing standardized, reproducible assays. It serves as a reliable benchmark for quality control in academic and industrial laboratories, facilitating cross-study data comparison and ensuring consistency across experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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